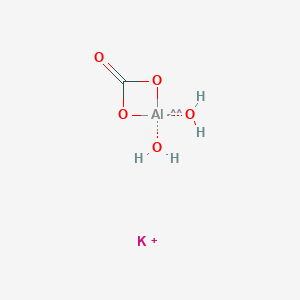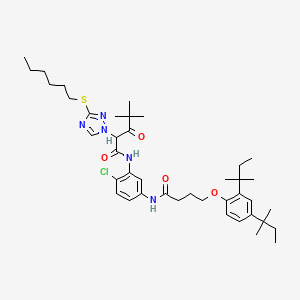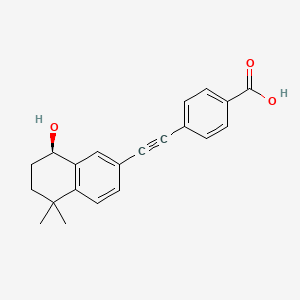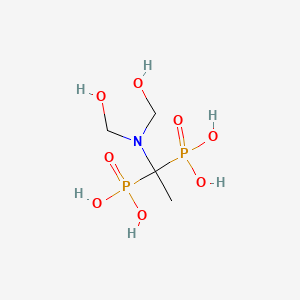
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is a chemical compound with the molecular formula C4H13NO8P2. It is a bisphosphonate, a class of compounds characterized by two phosphonate (PO(OH)2) groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of bone diseases such as osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid typically involves the reaction of a suitable amine with a phosphonic acid derivative. One common method involves the reaction of formaldehyde with an amine to form a bis(hydroxymethyl)amine intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired bisphosphonic acid .
Industrial Production Methods
Industrial production of bisphosphonates, including this compound, often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to form simpler phosphonic acid derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield formic acid derivatives, while substitution reactions can introduce new functional groups, leading to a variety of bisphosphonic acid derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is used as a reagent in the synthesis of other bisphosphonate compounds.
Biology
In biological research, this compound is studied for its effects on bone metabolism. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, making them valuable in the study of bone diseases and the development of new treatments for conditions such as osteoporosis .
Medicine
Medically, this compound and related bisphosphonates are used in the treatment of bone diseases. They are particularly effective in preventing bone loss and fractures in patients with osteoporosis and other bone-related conditions .
Industry
In industry, bisphosphonates are used as corrosion inhibitors and complexing agents. Their ability to bind to metal ions makes them useful in various industrial applications, including water treatment and the prevention of scale formation in pipes and boilers .
Wirkmechanismus
The mechanism of action of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid involves its binding to hydroxyapatite, a mineral component of bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from breaking down bone tissue, bisphosphonates help maintain bone density and reduce the risk of fractures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid include other bisphosphonates such as alendronate, risedronate, and zoledronic acid. These compounds share the common feature of two phosphonate groups attached to a central carbon atom but differ in their side chains and specific chemical properties .
Uniqueness
What sets this compound apart is its unique bis(hydroxymethyl)amino group, which provides distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and offers potential advantages in certain applications, such as enhanced binding to bone mineral and improved therapeutic efficacy .
Eigenschaften
CAS-Nummer |
79915-69-8 |
|---|---|
Molekularformel |
C4H13NO8P2 |
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
[1-[bis(hydroxymethyl)amino]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C4H13NO8P2/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
QXVJRDMNUOAUNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N(CO)CO)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


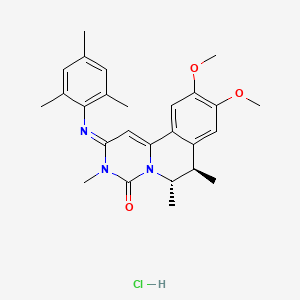
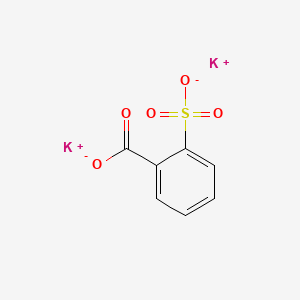


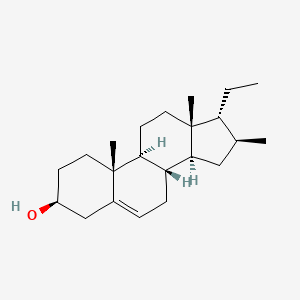
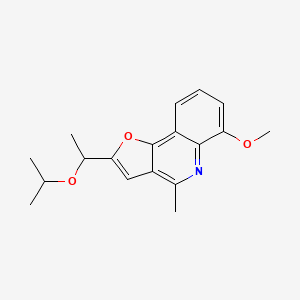
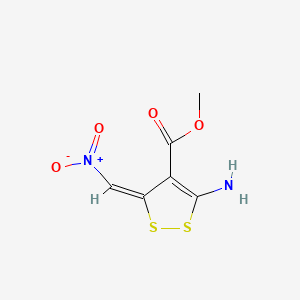
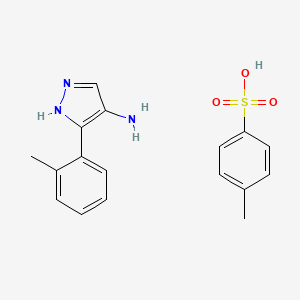
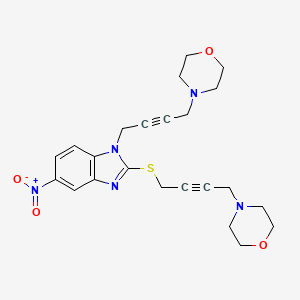
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
